molecular formula C12H18BNO3 B11769263 [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol

Cat. No.: B11769263
M. Wt: 235.09 g/mol
InChI Key: ZTILKLUSJXGPPB-UHFFFAOYSA-N
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Description

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a methanol group and a tetramethyl-1,3,2-dioxaborolane moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol typically involves the reaction of 2-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and an inert atmosphere.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol involves its ability to participate in cross-coupling reactions. The boronic ester moiety reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine]
  • [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridine]

Uniqueness

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol is unique due to the presence of both a methanol group and a boronic ester moiety on the pyridine ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo various types of reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-7-14-10(9)8-15/h5-7,15H,8H2,1-4H3

InChI Key

ZTILKLUSJXGPPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)CO

Origin of Product

United States

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